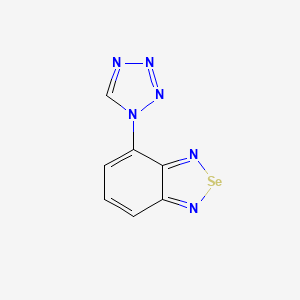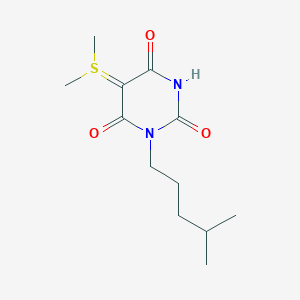
4-(1H-tetrazol-1-yl)-2,1,3-benzoselenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE is a heterocyclic compound that contains both tetrazole and benzoselenadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE typically involves the formation of the tetrazole ring followed by its attachment to the benzoselenadiazole core. One common method involves the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. The benzoselenadiazole core can be synthesized through the reaction of o-phenylenediamine with selenium dioxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cycloaddition and condensation reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenadiazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The tetrazole ring can also interact with metal ions, facilitating catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE: Similar in structure but contains a triazole ring instead of a tetrazole ring.
4-(1H-1,2,3-TRIAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE: Contains a 1,2,3-triazole ring.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)-2,1,3-BENZOSELENADIAZOLE is unique due to the presence of the tetrazole ring, which imparts distinct electronic properties and reactivity compared to triazole-containing analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C7H4N6Se |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
4-(tetrazol-1-yl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C7H4N6Se/c1-2-5-7(10-14-9-5)6(3-1)13-4-8-11-12-13/h1-4H |
Clé InChI |
JXGXBYFEZRATSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=N[Se]N=C2C(=C1)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11511528.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11511529.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide](/img/structure/B11511531.png)
![N-(3-chlorophenyl)-3-{[(1E)-1-(4-fluorophenyl)ethylidene]amino}-2-imino-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11511541.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,2-dimethylpropan-1-amine](/img/structure/B11511544.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11511559.png)
![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511570.png)
![7-[4-[(2,6-Dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11511571.png)
![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B11511588.png)
![Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11511589.png)
